Moroxydine hydrochloride
Description
Historical Trajectory and Discovery of Moroxydine (B1676750) Hydrochloride as an Antiviral Agent
Moroxydine hydrochloride was first developed in the 1950s as a potential treatment for influenza. patsnap.comresearchgate.netwikipedia.org Early research, primarily conducted in Europe and Scandinavia between 1960 and 1985, suggested its effectiveness against a variety of DNA and RNA viruses. researchgate.netnih.gov The initial application of the drug was for influenza, but its potential use against other viruses like herpes simplex, varicella-zoster, measles, and mumps was also explored. researchgate.netmedicaljournalssweden.se
Despite these early investigations, this compound fell into relative obscurity. researchgate.netnih.gov One suggested reason for this is the introduction of thalidomide (B1683933) around the same time, which may have led to a more cautious approach towards new drug development. researchgate.netnih.govmedicaljournalssweden.se Nevertheless, research on the compound continued, particularly in Europe and parts of Asia. patsnap.com In 1995, it was registered in China as a component of agricultural pesticides to control plant viruses. nih.gov
Chemical Classification and Structural Context in Antiviral Development
This compound is classified as a heterocyclic biguanide (B1667054). wikipedia.orgpatsnap.comtargetmol.com Its chemical structure, N-(diaminomethylidene)morpholine-4-carboximidamide, is a key determinant of its antiviral activity. researchgate.netwikipedia.org The biguanide structure is a notable feature, linking it to a class of compounds with known therapeutic properties. researchgate.net The hydrochloride salt form is commonly used to improve its solubility and bioavailability. ontosight.ai The unique structure of this compound is believed to be responsible for its ability to inhibit viral replication. chemimpex.com
The development of this compound represents an early effort in creating synthetic, non-nucleoside antiviral agents. Its broad-spectrum potential against both DNA and RNA viruses was a significant aspect of its initial appeal. researchgate.netmedkoo.com
Contemporary Relevance and Research Interest in this compound
In recent years, there has been a renewal of interest in this compound and its derivatives. Researchers are exploring its potential against a variety of viruses, including those of concern in human and veterinary medicine, as well as in aquaculture. medkoo.commedchemexpress.comresearchgate.net For instance, studies have investigated its activity against grass carp (B13450389) reovirus (GCRV), demonstrating its ability to inhibit viral replication and suppress apoptosis in infected cells. medkoo.commedchemexpress.com
Modern research is also focused on understanding the precise mechanisms of its antiviral action. patsnap.com Some studies suggest it may interfere with viral RNA synthesis by targeting viral RNA-dependent RNA polymerase. patsnap.com There is also interest in its potential immunomodulatory effects, where it might enhance the host's immune response to viral infections. chemimpex.compatsnap.com The optimization of this compound's structure to develop novel analogues with improved efficacy against specific viruses, such as the hepatitis C virus, is another active area of research. researchgate.net This ongoing research underscores the compound's potential as a lead structure for the development of new antiviral drugs. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C6H14ClN5O |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI Key |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Antiviral Action of Moroxydine Hydrochloride
Interference with Viral Replication Cycle Stages
Moroxydine (B1676750) hydrochloride exerts its antiviral effects by targeting several key processes essential for viral propagation. Its multifaceted mechanism of action includes the inhibition of viral nucleic acid synthesis, disruption of early viral entry and uncoating, and interference with the production of functional viral proteins.
Inhibition of Viral Nucleic Acid Synthesis
A primary mechanism of Moroxydine hydrochloride's antiviral activity is its ability to impede the synthesis of viral genetic material. This inhibition is crucial in halting the replication of the virus within the host cell.
A significant body of evidence points to the inhibition of viral RNA synthesis as a key antiviral mechanism of this compound. patsnap.com It is thought to primarily target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA virus genomes. patsnap.com By binding to this enzyme, this compound is believed to prevent it from functioning correctly, thereby halting the production of new viral RNA. patsnap.com This leads to a significant reduction in the synthesis of viral genetic material and, consequently, a decrease in the production of new virus particles. patsnap.com This mechanism is central to its efficacy against a range of RNA viruses. patsnap.com
This compound also exhibits activity against DNA viruses, suggesting an interference with viral DNA synthesis. researchgate.netnih.gov While the precise mechanism is not as extensively elucidated as its impact on RNA synthesis, studies have shown its effectiveness in controlling infections caused by DNA viruses like the giant salamander iridovirus (GSIV). nih.gov The antiviral action in these cases involves the inhibition of viral replication, which inherently includes the synthesis of new viral DNA. Further research is required to fully understand the specific molecular interactions between this compound and the enzymatic machinery responsible for viral DNA replication.
Disruption of Early Viral Entry and Uncoating Mechanisms (e.g., viral ion channel blockade)
In addition to inhibiting nucleic acid synthesis, this compound has been shown to interfere with the initial stages of viral infection, namely viral entry and uncoating. patsnap.com This mechanism is particularly effective in the early phase of a viral infection. The compound is believed to target and block viral ion channels on the viral envelope. patsnap.com These ion channels are critical for the release of the viral genome into the host cell's cytoplasm after the virus has fused with the cell membrane. patsnap.com By obstructing these channels, this compound prevents the uncoating of the virus and the subsequent release of its genetic material, thereby effectively neutralizing the virus before it can initiate replication. patsnap.com
Influence on Viral Protein Production (e.g., formation of non-functional structural proteins)
This compound also impacts the later stages of the viral replication cycle by affecting the production of viral proteins. Research has demonstrated that the compound can significantly inhibit the gene expression of crucial viral structural proteins. For instance, in studies involving the grass carp (B13450389) reovirus (GCRV), this compound was found to inhibit the expression of the VP1 gene, which encodes a capsid protein. nih.gov Similarly, in infections with the giant salamander iridovirus (GSIV), it inhibited the expression of the major capsid protein (MCP) gene. nih.gov By preventing the synthesis of these essential building blocks, this compound hinders the assembly of new, infectious virions. While the primary effect appears to be the inhibition of synthesis, this disruption in the availability of functional structural proteins effectively halts the production of viable viral progeny.
Differentiation of Virustatic versus Virucidal Properties of this compound
The distinction between virustatic and virucidal activity is crucial in understanding the therapeutic potential of an antiviral agent. A virustatic drug reversibly inhibits viral replication, while a virucidal agent irreversibly inactivates the virus, rendering it non-infectious.
Currently, the available scientific literature on this compound primarily details its inhibitory effects on various stages of the viral replication cycle, such as nucleic acid synthesis and protein production. patsnap.comnih.gov This mode of action, which focuses on halting the proliferation of the virus within host cells, is characteristic of a virustatic agent. By interfering with essential enzymatic processes, this compound effectively controls the viral load.
However, there is a lack of specific studies that have definitively categorized the action of this compound as either virustatic or virucidal. To establish virucidal activity, research would need to demonstrate that the compound directly and irreversibly inactivates viral particles, for example, by causing structural damage to the virion that prevents it from infecting host cells, even after the removal of the drug. Without such evidence, and based on its known mechanisms of inhibiting replication, this compound is predominantly considered to have virustatic properties.
Table 1: Summary of Research Findings on the Antiviral Mechanisms of this compound
| Mechanism of Action | Affected Virus Type | Specific Target/Effect | Supporting Evidence |
|---|---|---|---|
| Inhibition of Viral RNA Synthesis | RNA Viruses | Targets RNA-dependent RNA polymerase (RdRp), halting viral RNA production. | Prevents the enzyme from functioning correctly, reducing the number of new viruses produced. patsnap.com |
| Modulatory Effects on Viral DNA Synthesis | DNA Viruses | Inhibits the replication of DNA viruses. | Demonstrated efficacy against giant salamander iridovirus (GSIV). nih.gov |
| Disruption of Viral Entry and Uncoating | Enveloped Viruses | Believed to block viral ion channels on the envelope. | Prevents the release of the viral genome into the host cell. patsnap.com |
| Influence on Viral Protein Production | RNA and DNA Viruses | Inhibits the gene expression of viral structural proteins. | Significantly inhibited the expression of VP1 (GCRV) and MCP (GSIV) genes. nih.gov |
Interaction with Virus-Host Cell Systems
The antiviral activity of this compound is multifaceted, primarily exerting its effects through significant interactions within the virus-host cell system. Research indicates that its mechanism is not limited to a single point of intervention but involves a combination of actions that disrupt the viral life cycle and modulate the host's cellular response to infection. The compound interferes with critical early stages of viral replication and also influences host cell pathways to mitigate the damage caused by viral infection.
Inhibition of Viral Replication and Cellular Protection
This compound fundamentally impedes viral proliferation by targeting the initial and critical phases of the viral replication cycle. patsnap.com Its mechanism involves interference with the early stages of viral entry into host cells and the subsequent uncoating of the viral genome. patsnap.com The compound is thought to target and block ion channels located on the viral envelope, which are essential for the release of viral genetic material into the host cell's cytoplasm following membrane fusion. patsnap.com Furthermore, this compound has been demonstrated to inhibit the synthesis of viral RNA, thereby directly halting the replication of the virus within the host cell. patsnap.com
A significant aspect of this compound's interaction with the host system is its protective effect on cells post-infection. Studies have shown that it can block the cytopathic effects (CPE) induced by viruses, preventing the characteristic damage and death of infected cells. medchemexpress.comnih.gov This protective action helps to maintain the normal morphological structure of the host cells despite the presence of the virus. medchemexpress.comnih.govnih.gov Research on Ctenopharyngodon idella kidney (CIK) cells infected with Grass Carp Reovirus (GCRV) showed that this compound had a significant protective effect on the virus-infected cells. nih.gov
The compound also exhibits a time-dependent suppression of viral gene expression. medchemexpress.com For instance, in GCRV, the expression of viral protein genes such as vp5, vp6, and NS66 was significantly inhibited by the treatment. nih.gov Similarly, in Giant Salamander Iridovirus (GSIV), the expression of the major capsid protein (MCP) gene was markedly inhibited. nih.gov
Modulation of Host Cellular Apoptosis and Immune Response
Beyond directly inhibiting viral processes, this compound interacts with and modulates the host's cellular machinery, particularly the pathways involved in apoptosis (programmed cell death) and the innate immune response. Viral infections often trigger apoptosis, which can contribute to tissue damage. This compound has been found to significantly inhibit virus-induced apoptosis. medchemexpress.comnih.govcaymanchem.com This anti-apoptotic effect is achieved by modulating key regulatory proteins in the apoptosis pathway. Specifically, it has been shown to significantly inhibit the activity of caspase 3 and the expression of the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. medchemexpress.comcaymanchem.com
The compound also indirectly regulates the cellular immune response to viral infection. While this compound does not appear to directly stimulate immune gene expression in uninfected cells, it significantly mitigates the overexpression of several immune-related genes that are typically induced by a viral infection. nih.gov In GCRV-infected CIK cells, treatment with this compound led to a significant decrease in the virus-induced overexpression of key immune signaling molecules, including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα. nih.govresearchgate.net This suggests that this compound can temper the inflammatory response associated with the infection, which may help in reducing immunopathology.
Some evidence also suggests that at certain concentrations, this compound may interfere with the later stages of the viral life cycle by leading to the formation of non-functional viral structural proteins. medicaljournalssweden.se This would further impede the assembly and release of new, infectious virions.
The table below summarizes key research findings on the interaction of this compound with various virus-host cell systems.
| Virus | Host Cell Line | Key Research Findings |
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | - Provided significant protective effect on infected cells. nih.gov- Blocked cell cycle changes, cytopathic effects, and cellular death. nih.gov- Significantly inhibited the expression of viral genes vp5, vp6, and NS66. nih.gov- Decreased virus-induced overexpression of immune genes (Myd88, Mx1, IL-1β, IL-8, I-IFN, TNFα). nih.govresearchgate.net- Inhibited apoptosis by down-regulating caspase 3 and Bax, and up-regulating Bcl-2. medchemexpress.com |
| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | - Effectively controlled infection. nih.gov- Blocked virus-induced cytopathic effects and apoptosis. nih.gov |
| Giant Salamander Iridovirus (GSIV) | Epithelioma Papulosum Cyprinid (EPC) | - Effectively controlled infection. nih.gov- Blocked virus-induced cytopathic effects and apoptosis. nih.gov- Significantly inhibited the expression of the major capsid protein (MCP) gene. nih.gov |
| Influenza A Virus | Not specified in detail | - Believed to interfere with viral entry and uncoating by blocking ion channels on the viral envelope. patsnap.com |
| Herpes Simplex Virus (HSV) | Primate cell cultures | - Suggested to potentially lead to the formation of non-functional structural proteins at higher concentrations. medicaljournalssweden.se |
Spectrum of Antiviral Efficacy: in Vitro and in Vivo Investigations of Moroxydine Hydrochloride
Efficacy Against DNA Viruses
Moroxydine (B1676750) hydrochloride has been investigated for its activity against various DNA viruses, ranging from those that infect humans to those impacting aquatic species.
Herpes Simplex Virus (HSV) Research
Research into the direct effects of moroxydine hydrochloride on Herpes Simplex Virus (HSV) has yielded specific outcomes. In one study, moroxydine itself did not exhibit direct antiviral activity against either HSV-1 or HSV-2 strains nih.gov. However, the compound has proven valuable as a structural template. Scientists have used the moroxydine scaffold to design and synthesize a series of amidinourea analogues nih.gov.
Several of these resulting amidinourea compounds demonstrated significant, micromolar-level activity against both HSV-1 and HSV-2, coupled with low cytotoxicity, identifying them as promising candidates for further development nih.gov. Preliminary studies on the mechanism of action suggest these analogues act during the early stages of the HSV replication cycle nih.gov. In contrast, a separate report indicated that treatment with this compound led to a substantial reduction in the incidence of herpes virus type 1 and 2 antigens in conjunctival cells in patients with HSV-induced eye disease, which coincided with clinical improvement medicaljournalssweden.se. Another in vitro study suggested a two-part mechanism of action in HSV-infected cells, where this compound may inhibit viral DNA synthesis and also lead to the formation of non-functional structural proteins medicaljournalssweden.se.
Table 1: Antiviral Activity of Moroxydine and its Analogues against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Activity | Key Finding |
|---|---|---|---|
| This compound | HSV-1, HSV-2 | Inactive | Did not show direct antiviral activity in vitro. nih.gov |
| Amidinourea Analogues (designed from moroxydine scaffold) | HSV-1, HSV-2 | Active | Showed strong antiviral activity at micromolar concentrations. nih.gov |
| This compound | HSV-1, HSV-2 | Active (in vivo) | Reduced viral antigens in conjunctival cells of patients. medicaljournalssweden.se |
Varicella-Zoster Virus (VZV) Research
This compound has been applied in the treatment of infections caused by the Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster). A retrospective study involving 350 patients with herpes zoster lesions reported good therapeutic effects, particularly when the treatment was administered early in the course of the infection nih.gov. The compound is noted to be effective against VZV, and its action is described as virustatic medicaljournalssweden.senih.gov. While clinical observations support its use, detailed in vitro and in vivo studies quantifying its specific inhibitory concentrations and mechanisms against VZV are not extensively detailed in the available literature.
Studies on Aquatic DNA Viruses (e.g., Giant Salamander Iridovirus)
In the field of aquaculture, this compound has been evaluated for its efficacy against significant aquatic DNA viruses. In vitro studies have shown that it can effectively control infection by the Giant Salamander Iridovirus (GSIV). nih.gov Research demonstrated that this compound treatment of GSIV-infected epithelioma papulosum cyprinid (EPC) cells blocked virus-induced cytopathic effects and apoptosis nih.gov.
A key finding from this research was the significant inhibition of the expression of the GSIV major capsid protein (MCP) gene in cells treated with the compound nih.govmdpi.com. This indicates that this compound interferes with the synthesis of essential viral components, thereby disrupting viral replication. These results suggest its potential as a promising agent for controlling viral diseases in the aquaculture industry nih.gov.
Table 2: In Vitro Efficacy of this compound against Giant Salamander Iridovirus (GSIV)
| Virus | Host Cell Line | Key Effect |
|---|---|---|
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | Blocked virus-induced cytopathic effects and apoptosis. nih.gov |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | Significantly inhibited the expression of the major capsid protein (MCP) gene. nih.gov |
Efficacy Against RNA Viruses
The antiviral spectrum of this compound also extends to RNA viruses, including historically significant human pathogens.
Influenza Virus Research
This compound was originally developed in the 1950s as an anti-influenza agent medicaljournalssweden.se. It belongs to the adamantane class of antivirals and was primarily used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action is believed to involve the inhibition of viral replication by interfering with the early stages of viral entry and uncoating medicaljournalssweden.se. One controlled study highlighted its prophylactic effectiveness, noting a lower attack rate of influenza in a group receiving moroxydine chemoprophylaxis (3.9%) compared to groups that received an inactivated vaccine (5.1%) or no prophylaxis (10.7%) medicaljournalssweden.se. While its historical application is well-documented, recent quantitative in vitro and in vivo data detailing its IC50 or EC50 values against contemporary influenza strains are limited in the reviewed literature.
Hepatitis C Virus (HCV) Research
Similar to its role in HSV research, moroxydine has served as a foundational structure for the development of novel compounds targeting the Hepatitis C Virus (HCV), a single-stranded RNA virus. Analogues of moroxydine have been designed and synthesized, leading to a class of amidinourea derivatives that have been investigated for their anti-HCV properties nih.gov. These molecules appear to act against the HCV virus through a mode of action that differs from traditional nucleoside-based antivirals, potentially by inhibiting virus translation nih.gov. This line of research underscores the utility of moroxydine as a lead compound for discovering new antiviral agents with alternative mechanisms of action.
Grass Carp (B13450389) Reovirus (GCRV) Research
This compound has shown significant antiviral activity against Grass Carp Reovirus (GCRV), a dsRNA virus that causes substantial economic losses in aquaculture. medchemexpress.com Both in vitro and in vivo studies have highlighted its potential as a therapeutic agent for controlling GCRV infections.
In vitro studies using Ctenopharyngodon idella kidney (CIK) cells have demonstrated that this compound can effectively inhibit GCRV replication. nih.gov It has been shown to block the cytopathic effects (CPE) induced by the virus and reduce apoptosis in infected cells. medchemexpress.comnih.gov Research indicates that this compound can suppress the expression of viral protein genes, including those responsible for guanylyl transferase and RNA-dependent RNA polymerase. nih.gov At a concentration of 40μg/mL, this compound provided a significant protective effect on virus-infected CIK cells. nih.gov Furthermore, it has been observed to inhibit the upregulation of immune-related genes such as IL-1β, IFN-I, and TNF-α, which are typically induced by GCRV infection. medchemexpress.com
In vivo studies in grass carp have further substantiated the antiviral efficacy of this compound. researchgate.net Injection of the compound was found to be more effective at inhibiting GCRV replication compared to immersion administration. researchgate.netresearchgate.net This treatment effectively controlled GCRV-induced mortality in grass carp within 7 days post-injection. researchgate.netresearchgate.net The compound was also found to inhibit the GCRV-induced upregulation of immune genes in the kidney, liver, muscle, and gill of the fish. nih.gov
Table 1: In Vitro Efficacy of this compound Against GCRV
| Cell Line | Virus | Key Findings |
| Ctenopharyngodon idella kidney (CIK) | GCRV | - Inhibits viral replication and cytopathic effects. nih.gov - Suppresses apoptosis in infected cells. nih.gov - Blocks the expression of viral protein genes. nih.gov - Reduces upregulation of immune-related genes. medchemexpress.com |
| Grass Carp Ovary (GCO) | GCRV | - Exhibits protective effects against viral infection. nih.gov |
Plant Virus Research (e.g., Tobacco Mosaic Virus, Potato Virus Y)
This compound has also been investigated for its potential to control plant viral diseases. Research has shown its effectiveness against economically important plant viruses such as Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY). nih.gov
Studies have demonstrated that this compound is effective in controlling TMV, cucumber mosaic virus, and tomato virus. nih.gov A nanodelivery system for this compound was developed using a cationic star polymer, which significantly improved its adhesion and retention on plant surfaces, enhancing its antiviral efficacy against TMV. acs.org
In the context of PVY, a member of the Potyvirus genus that affects crops like potatoes, tobacco, and tomatoes, this compound has shown antiviral activity. nih.gov However, its activity was found to be less potent compared to some newly synthesized 1,3,5-triazine (B166579) derivatives. nih.gov For instance, the curative, protective, and inactivation activities of this compound against PVY were reported to be 36.7 ± 2.7%, 31.4 ± 2.0%, and 57.1 ± 1.8%, respectively. nih.gov
Table 2: Antiviral Activity of this compound Against Potato Virus Y (PVY)
| Activity | This compound (%) |
| Curative | 36.7 ± 2.7 |
| Protective | 31.4 ± 2.0 |
| Inactivation | 57.1 ± 1.8 |
Efficacy Against Other RNA Viruses (e.g., Enteroviruses, Respiratory Syncytial Virus, Measles, Mumps, Spring Viremia of Carp Virus)
The antiviral spectrum of this compound extends to a variety of other RNA viruses. It has been reported to be effective against enteroviruses, Respiratory Syncytial Virus (RSV), measles, and mumps. medchemexpress.compatsnap.commedchemexpress.com
Research has shown that this compound can inhibit RSV in HeLa cells. nih.gov The effective dosage was found to be 100 mg/L. nih.gov
In the realm of aquatic viruses, this compound has been tested against Spring Viremia of Carp Virus (SVCV), a single-stranded RNA virus. nih.gov SVCV is a contagious rhabdovirus that affects various carp species, leading to significant economic losses in aquaculture. iastate.eduusda.govwoah.org Studies have shown that this compound can effectively control the infection of GCRV and Giant Salamander Iridovirus (GSIV), a DNA virus, in their respective host cells, though its efficacy against SVCV was less pronounced in the same study. nih.gov
Comparative Antiviral Activity in Diverse Host Systems (e.g., Mammalian Cell Lines, Aquatic Organisms, Plant Models)
The antiviral activity of this compound has been evaluated across a range of host systems, demonstrating its broad applicability.
In mammalian cell lines , such as HeLa cells, it has shown inhibitory effects against RSV. nih.gov
In aquatic organisms , extensive research has been conducted on its efficacy against GCRV in grass carp. researchgate.netresearchgate.net These in vivo studies have confirmed its ability to reduce viral replication and mortality. researchgate.netresearchgate.net In vitro studies using fish cell lines like CIK and Grass Carp Ovary (GCO) cells have further elucidated its mechanism of action against aquatic viruses. nih.govnih.gov
In plant models , this compound has been used to control viral diseases in various crops. nih.gov Its application in agriculture for managing viruses like TMV and PVY highlights its utility in plant protection. nih.govacs.org The development of advanced formulations, such as nano-delivery systems, aims to enhance its effectiveness in these systems. acs.org
Immunomodulatory and Cellular Interaction Profiles of Moroxydine Hydrochloride
Modulation of Host Immune Responses to Viral Infection
Moroxydine (B1676750) hydrochloride plays a role in regulating the host's immune response to a viral infection. nbinno.com Its immunomodulatory effects are a key aspect of its antiviral activity, potentially enhancing the body's ability to defend against viral pathogens. nbinno.compatsnap.com
Stimulation of Antiviral Cytokine Production
The immunomodulatory capabilities of moroxydine hydrochloride may include enhancing the host's immune response through the stimulation of antiviral cytokine production. patsnap.com However, studies have also shown that in virus-free cells, this compound did not cause a distinct induction in the expression of immune-related genes. nih.gov This suggests that its modulatory action is likely more pronounced in the presence of a viral infection, where it may help orchestrate a more effective defense. patsnap.com
Regulation of Immune Cell Activity (e.g., macrophages, lymphocytes)
This compound is thought to modulate the activity of key immune cells, such as macrophages and lymphocytes. patsnap.com By influencing these cells, the compound can contribute to a more robust and effective immune response against viral infections. patsnap.com
Inhibition of Virus-Induced Immune Gene Upregulation (e.g., Myd88, Mx1, IL-1β, IL-8, I-IFN, TNFα)
A significant aspect of this compound's immunomodulatory function is its ability to counteract the excessive inflammatory response often triggered by viral infections. Research in the context of Grass Carp (B13450389) Reovirus (GCRV) has shown that the compound significantly decreases the virus-induced overexpression of several key immune genes. nih.govresearchgate.net In Ctenopharyngodon idella kidney (CIK) cells, this compound was found to inhibit the upregulation of genes including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα that were otherwise induced by GCRV. nih.govresearchgate.net This regulatory action helps in controlling the immune response, preventing potential damage from hyperinflammation while still allowing for viral clearance. nih.gov
Table 1: Effect of this compound on Virus-Induced Immune Gene Expression
| Immune Gene | Observed Effect in GCRV-Infected Cells | Reference |
|---|---|---|
| Myd88 | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
| Mx1 | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
| IL-1β | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
| IL-8 | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
| I-IFN (Type I Interferon) | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
| TNFα (Tumor Necrosis Factor-alpha) | Significantly decreased virus-induced overexpression | nih.govresearchgate.net |
Impact on Host Cellular Pathways and Responses
Beyond its immunomodulatory effects, this compound directly impacts host cellular pathways that are often manipulated by viruses to facilitate their replication and spread.
Suppression of Virus-Induced Apoptosis (e.g., Caspase 3 activity, Bax expression, Bcl-2 regulation)
Viruses can both induce and inhibit apoptosis to their own advantage. This compound has been shown to protect host cells by suppressing virus-induced apoptosis. nih.gov In studies with GCRV-infected CIK cells, this compound effectively blocked cytopathic effects and cellular death, thereby helping to maintain normal cellular structure. nih.govnih.gov A key finding demonstrated that the compound reduces virus-related apoptosis mediated by the Bcl-2 protein family and caspases. caymanchem.com Specifically, treatment with this compound resulted in a 50% reduction in this apoptotic activity in infected cells. caymanchem.com This anti-apoptotic effect is crucial for preserving host cell integrity during a viral infection.
Table 2: Anti-Apoptotic Effects of this compound
| Apoptotic Pathway/Component | Observed Effect of this compound | Reference |
|---|---|---|
| Virus-Induced Cytopathic Effects | Blocked | nih.gov |
| Virus-Induced Apoptosis | Suppressed | caymanchem.comnih.gov |
| Bcl-2 and Caspase-Mediated Apoptosis | Reduced by 50% in GCRV-infected cells | caymanchem.com |
Effects on Host Cell Cycle Dynamics
To ensure their replication, many viruses manipulate the host cell cycle. This compound has been observed to counteract these changes. nih.govresearchgate.net By blocking virus-induced alterations to the cell cycle, the compound helps maintain normal cellular function and indirectly inhibits viral proliferation. nih.govresearchgate.net
Maintenance of Cellular Structure and Viability During Viral Challenge
This compound has demonstrated significant protective effects on host cells during viral infections by preserving cellular structure and maintaining viability. Research indicates that the compound counteracts the detrimental changes induced by viral replication, thereby ensuring the integrity of infected cells.
Studies involving Grass Carp Reovirus (GCRV) have shown that this compound can block virus-induced cytopathic effects (CPE). nih.govresearchgate.netnih.gov In GCRV-infected Ctenopharyngodon idella kidney (CIK) cells, treatment with this compound led to the maintenance of a normal morphological structure. nih.govresearchgate.net This protective capability is crucial, as viral infections often lead to significant alterations in cell shape, detachment from culture surfaces, and eventually, cell death.
Furthermore, this compound has been observed to inhibit cellular death and apoptosis triggered by viral infections. researchgate.netnih.gov In studies with both GCRV and Giant Salamander Iridovirus (GSIV), the compound effectively blocked these processes in host cells. nih.gov By preventing apoptosis, this compound helps to prolong the life of the host cell and limit the release of new viral particles, which often relies on the destruction of the host cell. The ability to block cell cycle changes induced by the virus is another mechanism through which this compound contributes to cellular preservation. nih.govresearchgate.net
A study using scanning electron microscopy on GCRV-infected CIK cells revealed a high rate of cell death 72 hours post-infection. nih.govresearchgate.net However, the application of this compound offered a significant protective effect, underscoring its role in preserving cell viability in the face of a viral challenge. nih.govresearchgate.net
The following table summarizes key research findings on the protective effects of this compound on virus-infected cells:
| Virus | Cell Line | Observed Protective Effects of this compound | Reference |
|---|---|---|---|
| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | Blocked cytopathic effects, cellular death, and maintained normal morphological structure. | nih.govresearchgate.net |
| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | Blocked virus-induced cytopathic effects and apoptosis, preserving normal cellular structure. | nih.gov |
| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprinid (EPC) | Blocked virus-induced cytopathic effects and apoptosis, preserving normal cellular structure. | nih.gov |
Influence on Host Antioxidant Systems
The direct experimental research on the influence of this compound on host antioxidant systems, including key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is currently limited in the available scientific literature. These enzymes are critical components of the cellular defense against oxidative stress, which can be exacerbated during viral infections.
Structure Activity Relationships and Rational Design of Moroxydine Hydrochloride Analogues
Identification of Key Pharmacophoric Elements for Antiviral Activity
The antiviral activity of moroxydine (B1676750) hydrochloride and its analogues is intrinsically linked to specific structural features that define their pharmacophore. Through extensive structure-activity relationship (SAR) studies and computational modeling, several key elements have been identified as crucial for their biological function. These elements primarily revolve around the biguanide (B1667054) core, the nature of the terminal heterocyclic ring, and the physicochemical properties governed by various substituents.
At the heart of moroxydine's antiviral action is the biguanide moiety . This functional group, characterized by two guanidine units, is a strong base and is protonated at physiological pH. This positive charge is considered essential for the initial interaction with viral or host cell components. The delocalized positive charge across the biguanide structure allows for electrostatic interactions and hydrogen bonding, which are critical for binding to target molecules.
Research into polybiguanides has shed light on the importance of the linker connecting the biguanide units. Studies on analogues with varying hydrocarbon linker lengths have demonstrated a correlation between linker length, lipophilicity, and antiviral activity against viruses like HIV-1. nih.govresearchgate.net This suggests that the spatial arrangement and flexibility of the molecule are critical for optimal interaction with the target.
Furthermore, the introduction of different substituents on the core structure can significantly modulate antiviral activity. For instance, in the design of 1,3,5-triazine (B166579) derivatives based on the moroxydine scaffold for anti-potato virus Y (PVY) activity, specific substitutions were found to be crucial. Molecular docking studies of these analogues have revealed key interactions, such as hydrogen bonding with specific amino acid residues like glutamic acid in the viral capsid protein. nih.gov
A summary of key pharmacophoric features and their proposed roles is presented below:
| Pharmacophoric Feature | Proposed Role in Antiviral Activity |
| Biguanide Moiety | - Positively charged at physiological pH, enabling electrostatic interactions. - Acts as a hydrogen bond donor and acceptor. - Essential for binding to viral or host cell targets. |
| Terminal Ring System (e.g., Morpholine, Piperazine) | - Influences polarity, solubility, and pharmacokinetic properties. - Can be modified to alter antiviral spectrum and potency. - May engage in specific interactions with the target protein. |
| Linker Group | - Determines the spatial orientation of the pharmacophoric groups. - Influences molecular flexibility and lipophilicity. - Critical for optimal fitting into the binding site. |
| Substituents | - Modulate electronic properties and steric bulk. - Can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. - Influence the overall physicochemical properties of the molecule. |
The following table presents data from a study on 1,3,5-triazine derivatives containing a piperazine (B1678402) structure, which were designed based on the moroxydine scaffold. This data highlights the impact of different substituents on the anti-PVY activity.
| Compound | Substituent (R) | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|---|
| Moroxydine Hydrochloride | - | 36.7 | 31.4 | 57.1 |
| C5 | 2-Fluorophenyl | 48.2 | 63.6 | 75.4 |
| C8 | 4-Fluorophenyl | 56.8 | 58.1 | 80.2 |
| C10 | 2-Chlorophenyl | 51.5 | 60.1 | 78.6 |
| C16 | 2-Bromophenyl | 53.3 | 55.9 | 79.3 |
| C18 | 4-Bromophenyl | 55.3 | 56.2 | 81.7 |
| C19 | 2-Methylphenyl | 50.1 | 60.0 | 77.9 |
| C23 | 2,4-Dichlorophenyl | 56.1 | 57.3 | 82.4 |
| C32 | 3-Trifluoromethylphenyl | 52.8 | 65.5 | 83.1 |
| C33 | 4-Trifluoromethylphenyl | 54.6 | 64.8 | 84.5 |
| C34 | 2,4-Difluorophenyl | 56.1 | 58.9 | 82.9 |
| C35 | 3,4-Difluorophenyl | 53.3 | 56.9 | 85.8 |
Data adapted from a study on 1,3,5-triazine derivatives containing a piperazine structure for anti-PVY activity. nih.gov
In another study focusing on amidinourea analogues of moroxydine, designed as non-nucleoside anti-HSV agents, specific derivatives showed significant activity against HSV-1, whereas moroxydine itself was inactive against this virus. mdpi.com This underscores the principle that subtle isosteric modifications to the core pharmacophore can dramatically alter the antiviral profile.
Mechanisms of Viral Resistance to Moroxydine Hydrochloride and Mitigation Strategies
Characterization of Viral Resistance Development
The development of viral resistance to an antiviral drug is typically characterized through a combination of in vitro and in vivo studies. This process involves the selection of resistant viral variants, followed by phenotypic and genotypic analyses to understand the nature of the resistance.
In vitro, resistance can be induced by passaging a virus in cell culture in the presence of increasing concentrations of the antiviral agent. This selective pressure allows for the emergence and enrichment of viral mutants that are less susceptible to the drug. The degree of resistance is quantified by comparing the half-maximal effective concentration (EC50) of the drug against the resistant strain to that of the wild-type virus. A significant increase in the EC50 value indicates the development of resistance.
Further characterization involves assessing the replicative fitness of the resistant virus. cdc.gov Often, mutations that confer drug resistance can come at a cost to the virus's ability to replicate efficiently in the absence of the drug. cdc.gov This is evaluated by comparing the growth kinetics of the resistant and wild-type viruses in cell culture.
While the general principles of characterizing viral resistance are well-established, specific studies detailing the in vitro or in vivo selection and characterization of viral strains resistant to moroxydine (B1676750) hydrochloride are not extensively documented in publicly available scientific literature.
Genetic Basis of Viral Resistance to Moroxydine Hydrochloride
The genetic basis of antiviral resistance lies in mutations within the viral genome that alter the drug's target or interaction with the virus. alliedacademies.org For many antiviral drugs, resistance mutations occur in the viral enzymes or proteins that are directly inhibited by the compound. alliedacademies.org These mutations can prevent the drug from binding to its target, thereby rendering it ineffective. alliedacademies.org
Viruses, particularly RNA viruses, have high mutation rates, which facilitates the rapid development of drug resistance. alliedacademies.org Under the selective pressure of an antiviral drug, viral variants with pre-existing or newly acquired mutations that confer a survival advantage will proliferate. alliedacademies.org
The precise molecular target of this compound is not fully elucidated, though it is believed to interfere with viral replication. patsnap.com Without a definitive target, identifying specific genetic mutations that confer resistance to this compound is challenging. Comprehensive genomic sequencing of this compound-resistant viral strains, once isolated, would be necessary to pinpoint the specific mutations responsible for the resistance phenotype. However, such studies specifically for this compound are not readily found in the scientific literature.
Development of Strategies to Circumvent Resistance (e.g., combination therapies, novel scaffolds)
To combat the threat of antiviral drug resistance, several strategies are employed, including the use of combination therapies and the development of novel antiviral agents with different mechanisms of action.
Combination Therapies:
Combining two or more antiviral drugs with different mechanisms of action is a cornerstone of modern antiviral therapy, particularly for rapidly mutating viruses like HIV and hepatitis C virus (HCV). nih.govlongdom.org This approach can be synergistic, enhancing the antiviral effect, and it significantly raises the genetic barrier to resistance, as a virus would need to acquire multiple mutations simultaneously to become resistant to all drugs in the combination. nih.govlongdom.org
While specific clinical data on combination therapies involving this compound is limited, the principle remains a viable strategy. Combining this compound with other antiviral agents that target different stages of the viral life cycle could potentially reduce the likelihood of resistance emerging and increase therapeutic efficacy.
Novel Scaffolds:
Another critical strategy is the design and synthesis of new antiviral compounds that are effective against resistant strains or that have novel mechanisms of action. This can involve modifying the chemical structure of existing drugs to create new analogues or discovering entirely new chemical scaffolds.
In this vein, researchers have explored the development of novel analogues of moroxydine. One study focused on designing and synthesizing new amidinourea compounds as isosteric analogues of moroxydine to act as anti-HCV agents. nih.govnorthumbria.ac.uk Two of these derivatives demonstrated excellent inhibitory activity against HCV by targeting the RNA replication stage of the viral life cycle. nih.gov This research highlights the potential for using the moroxydine scaffold as a starting point for developing new and more potent antiviral drugs that could circumvent existing resistance mechanisms. nih.govnorthumbria.ac.uk
Advanced Research Methodologies in Moroxydine Hydrochloride Investigations
In Vitro Experimental Paradigms
In vitro studies form the foundation of antiviral research, providing a controlled environment to assess the direct effects of compounds on viruses and host cells.
Cell-based assays are fundamental in determining the efficacy of moroxydine (B1676750) hydrochloride against specific viruses. These assays measure the ability of the compound to inhibit viral replication and protect host cells. Key methods include the evaluation of cytopathic effect (CPE) reduction, virus yield reduction, and cell viability.
In studies involving aquatic viruses, moroxydine hydrochloride has demonstrated effective control over infections by Grass Carp (B13450389) Reovirus (GCRV) and Giant Salamander Iridovirus (GSIV) in their respective host cell lines. nih.gov The compound was shown to block the virus-induced CPE and apoptosis, thereby preserving normal cellular structure. nih.gov For instance, in GCRV-infected Ctenopharyngodon idella kidney (CIK) cells, this compound significantly reduced virus-related apoptosis. caymanchem.com Specifically, treatment with the compound blocked cell cycle changes, cellular death, and viral proliferation in CIK cells, offering a significant protective effect. researchgate.netnih.gov
Cytotoxicity assays are performed in parallel to ensure that the observed antiviral effects are not due to toxicity to the host cells. For example, this compound showed no toxic effects on Grass Carp Ovary (GCO) cells and Epithelioma papulosum cyprinid (EPC) cells at concentrations up to 96 µg/ml. nih.gov However, it is noteworthy that in some experimental systems, such as those testing against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) in Vero cells, this compound did not exhibit antiviral activity. mdpi.com
Table 1: Summary of Cell-Based Antiviral Assay Findings for this compound
| Virus | Cell Line | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Grass Carp Reovirus (GCRV) | CIK (Ctenopharyngodon idella Kidney) | Apoptosis Reduction, CPE Inhibition, Cell Viability | Significantly reduced apoptosis and protected cells from virus-induced death. caymanchem.comnih.gov | caymanchem.comnih.gov |
| Giant Salamander Iridovirus (GSIV) | EPC (Epithelioma papulosum cyprinid) | CPE Inhibition | Effectively controlled infection and blocked virus-induced cytopathic effects. nih.gov | nih.gov |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Vero | Virus Yield Reduction | No significant antiviral activity observed. mdpi.com | mdpi.com |
To understand how this compound exerts its antiviral effects, mechanistic studies in cell culture focus on its impact on various stages of the viral life cycle. Research indicates that the compound may inhibit viral replication by interfering with the early stages of viral entry and uncoating. patsnap.com It is also suggested that this compound can inhibit viral RNA synthesis, which prevents the virus from proliferating within the host cell. patsnap.com
Studies focusing on GCRV have shown that this compound treatment significantly inhibits the gene expression of viral proteins. Specifically, the expression of GCRV's VP1 gene and GSIV's major capsid protein (MCP) gene were significantly suppressed. nih.gov Further investigations into GCRV revealed that the expression of viral genes such as vp5, vp6, and NS66 was markedly inhibited by the compound. nih.gov
Beyond direct effects on the virus, this compound also modulates the host's immune response to infection. In CIK cells, the compound significantly decreased the virus-induced overexpression of key immune-related genes, including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα. nih.gov This suggests an indirect regulatory role on the cellular immune response during viral infection. nih.gov
In Vivo Experimental Models
In vivo models are indispensable for evaluating the pharmacological properties and therapeutic efficacy of antiviral agents in a whole-organism context.
Research in animal models has explored different administration routes to determine the most effective method for drug delivery. In studies with GCRV-infected grass carp, this compound was tested via both injection and immersion (bath treatment). researchgate.net While both methods significantly reduced the mortality caused by the virus, the results indicated that injection was more effective at inhibiting GCRV replication and offered higher protection compared to the immersion route. researchgate.net
Table 2: Comparative Efficacy of Administration Routes in Grass Carp
| Administration Route | Virus | Animal Model | Outcome | Reference |
|---|---|---|---|---|
| Injection | Grass Carp Reovirus (GCRV) | Grass Carp Juveniles | More effectively inhibited GCRV replication; resulted in higher protection and lower mortality. researchgate.net | researchgate.net |
| Immersion (Bath Treatment) | Grass Carp Reovirus (GCRV) | Grass Carp Juveniles | Significantly reduced mortality, but was less effective at inhibiting viral replication compared to injection. researchgate.net | researchgate.net |
Molecular and Cellular Biological Techniques
A variety of molecular and cellular biology techniques are employed to investigate the effects of this compound. Gene expression analysis, likely using quantitative polymerase chain reaction (qPCR), is used to measure the inhibition of viral genes (e.g., VP1, MCP, vp5) and the modulation of host immune genes (e.g., Myd88, Mx1). nih.govnih.gov
Standard virological techniques such as plaque assays are used to quantify infectious virus particles and determine virus yield reduction. mdpi.com To observe the structural changes in cells due to viral infection and the protective effects of the compound, researchers utilize advanced imaging techniques like scanning electron microscopy. nih.gov Furthermore, analytical methods such as high-performance liquid chromatography (HPLC) are essential for pharmacokinetic studies to measure the concentration of this compound in plasma and various tissues. nih.gov
Gene Expression Analysis (e.g., RT-qPCR, Western Blot)
Gene expression analysis has been a critical tool in elucidating the antiviral and immunomodulatory effects of this compound. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are employed to quantify changes in gene and protein expression levels in response to treatment with the compound.
In studies investigating the effects of this compound on Grass Carp Reovirus (GCRV), researchers observed significant inhibition of viral gene expression. Specifically, the expression of viral protein genes vp5 and vp6, as well as the non-structural protein gene NS66, were markedly suppressed following treatment with this compound nih.gov.
Beyond its direct antiviral activity, this compound has been shown to modulate the host's immune response to viral infection. In GCRV-infected Ctenopharyngodon idella kidney (CIK) cells, the compound significantly decreased the virus-induced overexpression of several key immune-related genes. These include Myd88 (Myeloid differentiation primary response 88), Mx1 (interferon-induced GTP-binding protein Mx1), IL-1β (Interleukin-1 beta), IL-8 (Interleukin-8), I-IFN (Interferon type I), and TNFα (Tumor necrosis factor-alpha) nih.gov. This modulation of the host's immune gene expression profile highlights an indirect mechanism by which this compound exerts its antiviral effects.
The following table summarizes the observed changes in gene expression in response to this compound treatment during GCRV infection.
Cellular Imaging Techniques (e.g., Scanning Electron Microscopy for morphological assessment)
Cellular imaging techniques, particularly scanning electron microscopy (SEM), have been instrumental in visualizing the morphological changes in cells infected with viruses and the protective effects of this compound.
In studies involving GCRV-infected CIK cells, SEM analysis revealed a high rate of cell death at 72 hours post-infection. However, treatment with this compound at a concentration of 40 μg/mL demonstrated a significant protective effect on these virus-infected cells nih.gov. The compound was observed to block cytopathic effects, cellular death, and virus proliferation, thereby helping to maintain the normal morphological structure of the CIK cells nih.gov. These findings provide visual evidence of the compound's ability to mitigate virus-induced cellular damage.
Analytical Chemistry Techniques for Research Applications
The development and application of sensitive and specific analytical methods are crucial for the quantification of this compound in various biological samples and for the characterization of its chemical properties.
Quantification of this compound in Biological Matrices (e.g., UPLC-MS/MS)
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for the quantification of this compound residues in complex biological matrices. This method offers high sensitivity, selectivity, and throughput.
A UPLC-MS/MS method has been developed and validated for the determination of this compound residues in various plant-based food samples. Furthermore, this technique has been applied to animal tissues. For instance, in pig and chicken samples spiked with this compound at levels of 1.0, 5.0, and 10.0 μg/kg, the method demonstrated good recoveries ranging from 61.5% to 105.4%, with relative standard deviations between 3.2% and 13.0% researchgate.net. The limit of detection (LOD) and limit of quantification (LOQ) in these animal tissues were established at 0.3 μg/kg and 1.0 μg/kg, respectively, indicating the high sensitivity of the method researchgate.net.
The table below provides a summary of the validation parameters for the UPLC-MS/MS quantification of this compound in animal tissues.
Spectroscopic and Crystallographic Methods for Structural Characterization of Complexes
While specific studies detailing the spectroscopic and crystallographic characterization of this compound complexes are not extensively available in the provided search results, these methods are fundamental in the broader field of medicinal chemistry for understanding drug-target interactions. Techniques such as X-ray crystallography are used to determine the three-dimensional structure of a compound and its complexes with biological macromolecules, such as proteins or nucleic acids.
Spectroscopic methods, including infrared (IR) and ultraviolet-visible (UV-VIS) spectroscopy, are employed to characterize the formation and properties of metal complexes of related compounds. For example, in the study of N-benzyl-N-nitrosohydroxylamine, IR and UV-VIS spectroscopy were used to confirm the binding of the ligand to metal ions researchgate.net. Such techniques would be invaluable in characterizing any potential complexes formed by this compound, providing insights into its coordination chemistry and potential interactions with biological targets.
Environmental and Ecological Research on Moroxydine Hydrochloride
Environmental Fate and Distribution in Aquatic Ecosystems
The environmental fate of a chemical compound describes its transport, transformation, and persistence in various environmental compartments. For pharmaceuticals like Moroxydine (B1676750) hydrochloride, entry into aquatic ecosystems is a primary concern, occurring through wastewater treatment plant effluents, agricultural runoff, and aquaculture discharges.
Detailed Research Findings
Research on the environmental occurrence of Moroxydine hydrochloride is limited, but emerging evidence confirms its presence in surface waters. A study conducted in Beijing detected 13 antiviral drugs in surface water, with this compound being the most abundant among the broad-spectrum antiviral category. The concentrations varied, with an average concentration of 30.25 ng/L reported mdpi.com. This finding indicates that the compound is not completely removed by conventional wastewater treatment processes and can persist in aquatic environments mdpi.com.
The persistence and degradation of this compound in these ecosystems are not well-documented. The ultimate fate of pharmaceuticals in aquatic environments is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, hydrolysis, and sorption to sediment and particulate matter nih.govresearchgate.netuq.edu.au. The chemical structure of this compound, a biguanide (B1667054) derivative, suggests a degree of stability. However, without specific studies on its degradation half-life or the identification of transformation products, its long-term persistence remains unknown.
Sorption to soil and sediment is a key process influencing a chemical's mobility and bioavailability nih.govnih.gov. The physicochemical properties of this compound will dictate its tendency to remain in the water column or partition to sediment. Factors such as soil organic matter, clay content, and pH are critical in this process, but specific sorption coefficients (K_d_ or K_oc_) for this compound are not available in published literature nih.govmdpi.comresearchgate.net. The table below summarizes key parameters influencing the environmental fate of chemical compounds, highlighting the current data gaps for this compound.
| Parameter | Description | Known Value for this compound |
|---|---|---|
| Environmental Concentration | Measured level in natural waters. | Detected in Beijing surface water; average concentration of 30.25 ng/L mdpi.com. |
| Degradation Half-life (Water/Sediment) | Time required for 50% of the compound to degrade. | Data not available. |
| Sorption Coefficient (K_d_/K_oc_) | Indicator of the tendency to bind to soil/sediment. | Data not available. |
| Primary Degradation Pathways | The main biotic or abiotic processes that break down the compound. | Data not available. |
Impact on Environmental Microbial Communities and Potential for Resistance Transmission
The introduction of biologically active compounds into the environment can exert selective pressure on microbial communities, potentially altering their structure, function, and genetic makeup.
Detailed Research Findings
Antiviral drugs, even at low environmental concentrations, can have off-target effects, including the inhibition of bacterial growth mdpi.com. The presence of these compounds in aquatic ecosystems raises concerns about their potential to disrupt microbial communities, which are fundamental to nutrient cycling and the breakdown of organic matter mdpi.comnih.gov. Studies have shown that antiviral drugs can alter the structure of bacterial communities and may inhibit essential processes like nitrification mdpi.comresearchgate.net. The continuous exposure of microbes to such compounds can foster the emergence of resistant bacteria, threatening the integrity of native microbial ecosystems mdpi.com.
While research specifically targeting this compound is sparse, the study in Beijing's surface waters suggests that the presence of antiviral drugs, including this compound, correlates with variations in the abundance of dominant bacterial phyla mdpi.com. This indicates an environmental influence on bacterial communities mdpi.com. However, direct causal links between this compound exposure and specific shifts in microbial diversity or function have not yet been elucidated.
A significant concern associated with the environmental presence of antimicrobial compounds is the potential for the development and transmission of resistance. Bacteria can share resistance genes through horizontal gene transfer (HGT), a process that can occur between different species via mechanisms like conjugation, transformation, and transduction reactgroup.orgnih.govmdpi.comdiva-portal.org. The selective pressure exerted by a chemical can favor bacteria that have acquired resistance genes, leading to their proliferation news-medical.net. Although this is a well-studied phenomenon for antibiotics, the role of antiviral compounds like this compound in promoting the spread of antimicrobial resistance genes (ARGs) is an area requiring further investigation mdpi.commdpi.com. The potential for this compound to co-select for resistance to other antimicrobials is currently unknown.
Ecotoxicological Assessments in Non-Target Organisms Relevant to Aquaculture and Agricultural Applications
Ecotoxicological studies are crucial for assessing the potential harm of chemical substances to non-target organisms in the environment. For this compound, which is used in aquaculture and agriculture, key non-target organisms include aquatic invertebrates, fish, algae, and soil organisms mdpi.commdpi.com.
Detailed Research Findings
There is a significant lack of published, standardized ecotoxicological data for this compound. Standard tests typically determine the concentration that causes mortality in 50% of the test population (LC50) or an effect (e.g., growth inhibition) in 50% of the population (EC50) over a specified time period.
Some studies related to its application in aquaculture suggest it is relatively safe for the target fish species. For instance, research on its use against the grass carp (B13450389) reovirus (GCRV) in Ctenopharyngodon idella kidney (CIK) cells indicated it had lower cytotoxicity than the antiviral drug Ribavirin and was considered a "secure and promising agent" for viral control in the aquaculture industry nih.gov. However, these studies focus on therapeutic efficacy and cellular effects in the host species, not on the broader ecological impact on non-target organisms that would be exposed in the surrounding environment nih.gov.
To provide context for the type of data required for a comprehensive risk assessment, the following tables present ecotoxicity data for other antiviral and antimicrobial compounds on representative aquatic organisms. It is critical to note that these values are not for this compound and are presented for illustrative purposes only.
| Compound | Endpoint (e.g., 96h EC50) | Value (mg/L) | Reference Context |
|---|---|---|---|
| Tetracycline | 96h IC50 (Growth Inhibition) | 6.9 | nih.gov |
| Enrofloxacin | 96h EC50 (Growth Inhibition) | 0.05264 | nih.govmdpi.com |
| Compound | Endpoint (e.g., 48h EC50) | Value (mg/L) | Reference Context |
|---|---|---|---|
| Diclofenac | 48h EC50 (Immobilization) | 22.7 | nih.gov |
| Carbamazepine | 48h EC50 (Immobilization) | 26.2 | nih.gov |
| Norfloxacin | 96h LC50 (Mortality) | 107.6 | nih.govresearchgate.net |
| Compound | Endpoint (e.g., 96h LC50) | Value (mg/L) | Reference Context |
|---|---|---|---|
| Oxytetracycline hydrochloride | Sub-lethal effects observed | 0.0001 - 10 | nih.gov |
| Chloramine-T | Sub-lethal effects observed | 70 - 200 | nih.govpeerj.com |
| Levofloxacin | Developmental toxicity observed | Concentration-dependent | researchgate.net |
The application of this compound in agriculture to control plant viruses also raises questions about its impact on soil ecosystems nih.gov. Non-target organisms could include soil microorganisms, invertebrates like earthworms, and beneficial insects mdpi.com. The compound's persistence, mobility, and toxicity in the soil matrix would determine its potential risk nih.gov. Currently, there is no available research on the effects of this compound on these terrestrial non-target organisms.
Future Perspectives and Emerging Research Avenues for Moroxydine Hydrochloride
Further Elucidation of Undefined Pharmacological Mechanisms
While moroxydine (B1676750) hydrochloride has been used for decades, its precise pharmacological mechanisms of action are not fully understood. lookchem.com Early research suggested its effects were due to an influence on the virus-host cell system, but the specific molecular interactions remain an area of active investigation. lookchem.com Modern studies are beginning to shed light on several potential pathways through which moroxydine exerts its antiviral effects.
One proposed mechanism is the inhibition of viral replication during its early stages. patsnap.com This may involve interfering with viral entry and the uncoating process, where the virus releases its genetic material into the host cell. patsnap.com Some research suggests moroxydine blocks ion channels on the viral envelope, a critical step for viral genome release. patsnap.com Another significant proposed mechanism is the inhibition of viral RNA synthesis. patsnap.compatsnap.com It is thought that moroxydine may target the viral enzyme RNA-dependent RNA polymerase, which is essential for the virus to copy its RNA genome and produce new viral particles. patsnap.com
Further research into its effects on Herpes Simplex Virus (HSV) suggested a possible two-part mechanism. This includes a weak action on viral DNA synthesis combined with a strong inhibition of viral development more than 10 hours after infection, pointing towards the potential formation of non-functional structural proteins. medicaljournalssweden.se Additionally, moroxydine may possess immunomodulatory properties, potentially enhancing the host's own immune response to viral infections. patsnap.com
In studies involving aquatic viruses, moroxydine hydrochloride has demonstrated the ability to inhibit virus-induced apoptosis (programmed cell death). medchemexpress.com It significantly decreases the activity of caspase 3 and the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. medchemexpress.com
Table 1: Proposed Pharmacological Mechanisms of this compound
| Proposed Mechanism | Description | Relevant Research Context | Citation(s) |
|---|---|---|---|
| Inhibition of Viral Entry/Uncoating | Interferes with the initial stages of viral infection by blocking ion channels on the viral envelope, preventing the release of the viral genome into the host cell. | General antiviral activity, particularly against influenza A. | patsnap.com |
| Inhibition of Viral RNA Synthesis | Prevents viral proliferation by targeting and inhibiting viral RNA-dependent RNA polymerase, an enzyme crucial for viral genome replication. | Broad-spectrum activity against various RNA viruses. | patsnap.compatsnap.com |
| Formation of Non-Functional Proteins | Exerts a strong inhibitory effect late in the viral development cycle, suggesting it may lead to the creation of defective structural proteins. | Studies on Herpes Simplex Virus (HSV). | medicaljournalssweden.se |
| Inhibition of Apoptosis | Blocks virus-induced programmed cell death by regulating key proteins like caspases, Bax, and Bcl-2. | Studies on aquatic dsRNA and DNA viruses (GCRV, GSIV). | medchemexpress.com |
| Immunomodulation | May enhance the host's immune response to viral infections, potentially by stimulating cytokine production or modulating immune cell activity. | General antiviral properties. | patsnap.com |
Exploration of this compound in Combination Antiviral Strategies
To enhance antiviral efficacy and combat the development of drug resistance, modern virology research often focuses on combination therapies. Ongoing studies are exploring the use of this compound in such strategies. patsnap.com The rationale is that combining drugs with different mechanisms of action can create a synergistic effect, leading to better clinical outcomes.
A notable example of this approach is the use of moroxydine in combination with oseltamivir (B103847) for the treatment of drug-resistant H1N1 influenza. nih.gov Furthermore, virtual screening studies have identified moroxydine as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), suggesting its potential utility in combination with other drugs targeting different viral proteins. nih.gov
The application of moroxydine in combination strategies is not limited to human medicine. In agriculture, this compound was first registered in China in 1995 for use in combination with other pesticides to manage viral diseases in crops, such as the tomato virus. nih.gov
Table 2: Examples of this compound in Combination Strategies
| Combination Partner | Target Virus/Disease | Field of Application | Rationale/Outcome | Citation(s) |
|---|---|---|---|---|
| Oseltamivir | Drug-resistant H1N1 Influenza | Human Medicine | To treat resistant influenza strains by combining different mechanisms of action. | nih.gov |
| Other Pesticides | Tomato Virus Diseases | Agriculture | To provide effective control of plant viral diseases. | nih.gov |
Development of Next-Generation Antiviral Compounds Based on the Moroxydine Scaffold
Perhaps one of the most promising areas of current research is the use of moroxydine as a "lead molecule" or chemical scaffold for the design of novel antiviral drugs. lookchem.comnih.gov Although moroxydine itself may have limitations, its core structure provides a valuable starting point for chemical modifications to create next-generation compounds with improved potency, a better safety profile, or a different spectrum of activity.
In one significant study, researchers used moroxydine as the inspiration to design and synthesize a new class of amidinourea compounds. lookchem.com While preliminary screening showed that moroxydine itself was inactive against the Hepatitis C virus (HCV), two of the new derivatives, 11g and 11h , demonstrated excellent HCV inhibition by targeting the RNA replication stage of the virus life cycle. lookchem.com These new compounds were synthesized in high yields from inexpensive building blocks, making them promising candidates for developing more affordable HCV treatments. lookchem.com
In the field of agricultural science, the this compound structure has been optimized to develop new agents against plant viruses. nih.gov Researchers synthesized a series of 1,3,5-triazine (B166579) derivatives with a piperazine (B1678402) structure to find a more effective agent against Potato Virus Y (PVY). nih.gov The resulting compound, C35 , showed curative, protective, and inactivation activities that were superior to this compound and comparable to the commercial agent ningnanmycin. nih.gov
Table 3: Comparison of this compound with Next-Generation Derivatives
| Compound | Target Virus | Finding | Citation(s) |
|---|---|---|---|
| This compound | Hepatitis C Virus (HCV) | Inactive against HCV in preliminary screening. | lookchem.com |
| Amidinourea Derivatives (11g, 11h) | Hepatitis C Virus (HCV) | Showed excellent HCV inhibition activity by inhibiting RNA replication. | lookchem.com |
| This compound | Potato Virus Y (PVY) | Curative Activity: 36.7% Protective Activity: 31.4% Inactivation Activity: 57.1% | nih.gov | | 1,3,5-Triazine Derivative (C35) | Potato Virus Y (PVY) | Curative Activity: 53.3% Protective Activity: 56.9% Inactivation Activity: 85.8% | nih.gov |
Translational Research from Non-Human Models to Broader Antiviral Applications
Translational research bridges the gap between basic scientific discoveries and practical applications. For this compound, findings from non-human models have highlighted its potential for broader antiviral uses, particularly in veterinary medicine and agriculture. Historical reports noted its activity against canine distemper, an animal virus. medicaljournalssweden.se
More recent in vitro studies have demonstrated this compound's effectiveness against significant pathogens in aquaculture. medchemexpress.com It exhibits excellent antiviral activity against grass carp (B13450389) reovirus (GCRV), a dsRNA virus, and giant salamander iridovirus (GSIV), a large DNA virus, while showing low cytotoxicity to the host cells. medchemexpress.com In cell cultures infected with these viruses, moroxydine blocked the virus-induced cytopathic effects and maintained the normal cell structure. medchemexpress.com
The most established translational application of moroxydine is in agriculture. Following its initial registration in China, further research confirmed its effectiveness at controlling a range of plant viruses, including tobacco mosaic virus and cucumber mosaic virus. nih.gov This demonstrates a successful translation of an antiviral compound from its origins in human medicine to a valuable tool for protecting crops and ensuring food security. nih.gov These applications in diverse biological systems underscore the broad-spectrum potential of the moroxydine chemical class.
Sustainable Antiviral Development and Environmental Impact Mitigation
The growing awareness of the environmental impact of pharmaceuticals has led to the concept of sustainable or "green" drug development. nih.gov This approach, often termed "benign by design," aims to create medicines that are effective and safe for patients while having a minimal environmental footprint after use. nih.gov Key principles include designing molecules that are less persistent in the environment and avoiding moieties that are toxic to environmental organisms. nih.gov
While specific environmental impact studies on moroxydine are not widely available, the principles of sustainable development are highly relevant to the future of moroxydine-based compounds. A significant challenge in drug design is that the molecular stability required for a drug's effectiveness in the body can translate to unwanted persistence in the environment. nih.gov
Future research into moroxydine derivatives should incorporate these sustainability principles. Notably, the effort to develop new agents against plant viruses from the moroxydine scaffold is already being guided by the goal of discovering a "novel environmentally friendly" anti-PVY agent. nih.gov This indicates a shift towards proactively considering the environmental compatibility of new antiviral compounds. As next-generation drugs are developed from the moroxydine scaffold, assessing their biodegradability and potential for bioaccumulation will be a critical step in ensuring they are not only effective antivirals but also responsible and sustainable technologies.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Moroxydine Hydrochloride in pharmaceutical formulations?
- High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/0.3% acetic acid (55:45 v/v) at 253 nm detection is widely used. This method achieves linearity (R² > 0.998), precision (RSD < 1%), and recoveries of 97–100% . Method validation should include matrix effect assessments using internal standards (e.g., deuterated analogs) for complex biological samples.
Q. What is the historical context of this compound’s antiviral activity?
- Discovered in the 1950s, this compound was initially used against influenza and herpes viruses. Later studies expanded its application to plant viruses like Potato virus Y (PVY) and RNA viruses such as measles and mumps . Its broad-spectrum activity is attributed to structural flexibility, enabling interactions with diverse viral targets.
Q. How does this compound’s chemical structure influence its antiviral properties?
- As a heterocyclic biguanide, its morpholine and guanidine groups facilitate hydrogen bonding and electrostatic interactions with viral proteins or host cell receptors. Structural analogs (e.g., 1,3,5-triazine derivatives) show enhanced activity when modified with piperazine moieties, highlighting the importance of substituent positioning for target affinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound?
- Discrepancies in reported plasma half-lives (e.g., ~8 hours in humans vs. variable animal data) require standardized protocols. Recommendations:
- Use LC-MS/MS for improved sensitivity and specificity.
- Conduct cross-laboratory validation with harmonized dosing regimens and sampling intervals .
Q. What experimental strategies are proposed to elucidate its unresolved antiviral mechanism?
- Combine in silico molecular docking (targeting viral polymerases or host factors) with functional assays:
- CRISPR-Cas9 knockout screens to identify essential host pathways.
- Time-of-addition studies to pinpoint the viral replication stage inhibited .
Q. How should studies evaluate this compound’s potential against SARS-CoV-2?
- Design:
- In vitro : Measure viral RNA reduction in Vero E6 or Calu-3 cells using RT-qPCR.
- In vivo : Test prophylactic/therapeutic efficacy in transgenic hACE2 mice, monitoring lung viral load and cytokine profiles.
- Combination therapy : Pair with metformin to leverage synergistic biguanide effects on host metabolism .
Q. What methodological challenges arise in developing Moroxydine-derived antivirals?
- Key considerations:
- Structure-activity relationship (SAR) : Optimize substituents (e.g., piperazine in 1,3,5-triazine derivatives) to enhance target binding without increasing cytotoxicity .
- Solubility/stability : Use co-crystallization or nanoformulation to improve bioavailability in in vivo models.
Q. How can contradictory clinical trial data from historical studies be reconciled?
- Reassess historical data with modern statistical tools (e.g., meta-analysis) to account for:
- Patient heterogeneity (age, immune status).
- Dose variability and formulation differences.
- Biomarker-driven subpopulation analyses (e.g., viral load stratification) .
Q. What challenges exist in standardizing bioanalytical methods across labs?
- Address inter-lab variability by:
- Adopting a universal internal standard (e.g., stable isotope-labeled Moroxydine).
- Validating extraction protocols for serum, tissue, and plant matrices .
Tables for Key Data
Table 1: Validated HPLC Parameters for this compound Quantification
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 (4.6 × 200 mm, 5 µm) | |
| Mobile Phase | Methanol/0.3% acetic acid (55:45 v/v) | |
| Detection Wavelength | 253 nm | |
| Linearity Range | 4.6–465.4 µg/mL (R² > 0.998) |
Table 2: Key Structural Modifications and Antiviral Activity
| Derivative | Target Virus | IC₅₀ Improvement | Reference |
|---|---|---|---|
| 1,3,5-Triazine + piperazine | PVY | 3-fold vs. parent | |
| Biguanide-metal complexes | Influenza A/H1N1 | 50% viral load reduction |
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
